![molecular formula C33H51NO B579692 (1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one CAS No. 16373-56-1](/img/structure/B579692.png)
(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one” is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[i]phenanthridin core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[i]phenanthridin core through cyclization reactions.
Functional Group Transformations: Introduction of benzyl, methyl, and heptan-2-yl groups through various functional group transformations.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors to modulate biological activity.
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
類似化合物との比較
Similar Compounds
Cyclopenta[i]phenanthridin Derivatives: Other compounds with similar core structures.
Benzylated Compounds: Compounds with benzyl groups attached to their structures.
Dimethylated Compounds: Compounds with dimethyl groups attached to their structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and properties compared to similar compounds.
特性
CAS番号 |
16373-56-1 |
|---|---|
分子式 |
C33H51NO |
分子量 |
477.777 |
IUPAC名 |
(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C33H51NO/c1-23(2)12-11-13-24(3)26-17-18-27-30-28(19-21-32(26,27)4)33(5)20-10-9-16-29(33)34(31(30)35)22-25-14-7-6-8-15-25/h6-8,14-15,23-24,26-30H,9-13,16-22H2,1-5H3/t24-,26-,27+,28+,29?,30+,32-,33-/m1/s1 |
InChIキー |
DAUBSRKMMQWJCY-IZVGJWAGSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)N(C4C3(CCCC4)C)CC5=CC=CC=C5)C |
同義語 |
6-Benzyl-6-azacholestan-7-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


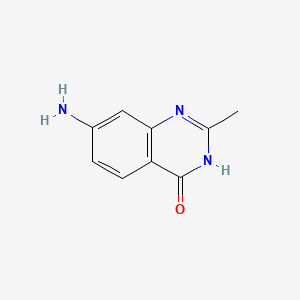
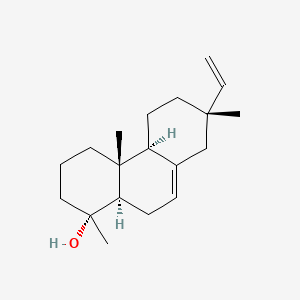
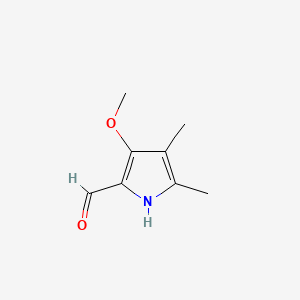
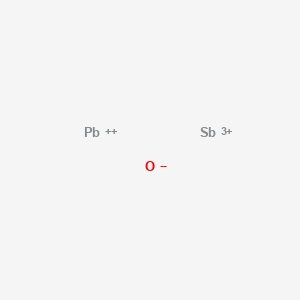
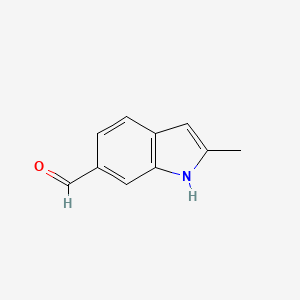
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
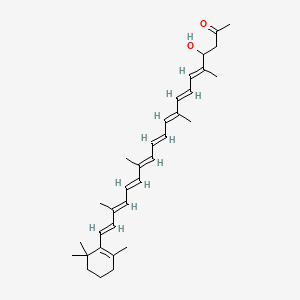
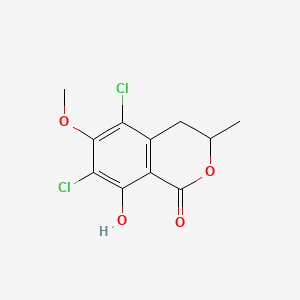

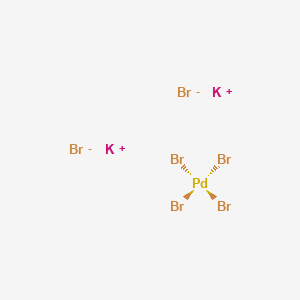
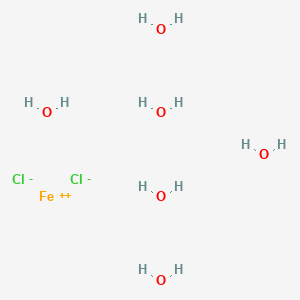
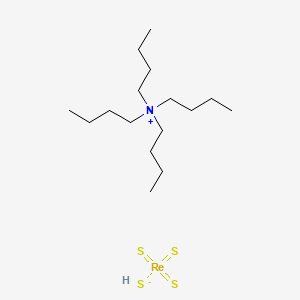
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
